methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate

Description

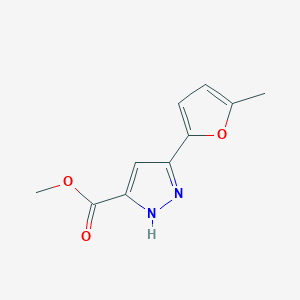

Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a 5-methylfuran-2-yl group and at position 5 with a methyl ester (Fig. 1). The 5-methylfuran substituent introduces electron-rich aromaticity, while the methyl ester enhances solubility and serves as a handle for further functionalization .

Properties

IUPAC Name |

methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-6-3-4-9(15-6)7-5-8(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCANOQNMLYMSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylfuran-2-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with a suitable esterifying agent to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. Specific pathways and targets depend on the biological context and the specific derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate with analogs differing in substituents, electronic properties, and biological relevance. Data are compiled from synthetic, crystallographic, and pharmacological studies.

Structural Analogs and Substituent Effects

Key Observations :

- Electronic Effects : The 5-methylfuran group in the target compound provides electron-donating resonance effects, contrasting with electron-withdrawing groups like tetrafluoroethyl or chloro-hydroxyphenyl . These differences influence reactivity and intermolecular interactions.

- Fluorinated Derivatives : Fluorine substituents (e.g., ) enhance thermal stability and resistance to oxidative metabolism, making them attractive for drug design.

Physicochemical Properties

- Melting Points : Fluorinated derivatives (e.g., ) generally exhibit higher melting points (67–68°C) than the target compound, likely due to increased molecular symmetry and packing efficiency.

- Solubility : The chloro-hydroxyphenyl analog () has reduced aqueous solubility compared to the methylfuran-substituted compound, attributed to chlorine’s hydrophobic nature .

Biological Activity

Methyl 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : Approximately 178.19 g/mol

- Structural Features : The compound contains both furan and pyrazole rings, which contribute to its unique chemical properties and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Case Studies

- Bacterial Inhibition : A study demonstrated that this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Fungal Activity : The compound also displayed antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various experimental models.

Research Findings

- Carrageenan-Induced Edema Model : In this model, the compound exhibited up to 84.2% inhibition of edema formation, indicating potent anti-inflammatory effects .

- Mechanism of Action : The mechanism involves the modulation of inflammatory mediators such as cytokines and prostaglandins, which are crucial in the inflammatory response .

Potential Anticancer Properties

Emerging studies suggest that this compound may possess anticancer activity.

Investigative Studies

- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis in certain cancer types, highlighting its potential as a chemotherapeutic agent .

- Mechanistic Insights : The compound's ability to interact with specific molecular targets involved in cell proliferation and survival pathways is under investigation, which may elucidate its anticancer mechanisms .

Comparative Biological Activity Table

Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly in antimicrobial and anti-inflammatory domains, with emerging evidence supporting its potential anticancer properties. Further research is warranted to explore its mechanisms of action, optimize its pharmacological applications, and assess safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.